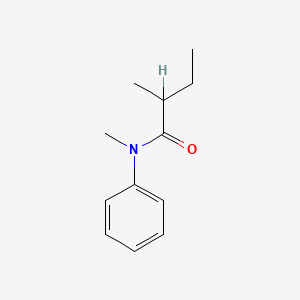

N,2-dimethyl-N-phenylbutanamide

Vue d'ensemble

Description

N,2-Dimethyl-N-phenylbutanamide is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. It is a colorless to pale yellow liquid with a boiling point of 274-275°C and a refractive index of 1.508-1.514. This compound is also known by its synonym "Gardamide".

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,2-Dimethyl-N-phenylbutanamide can be synthesized through various organic synthesis methods. One common approach involves the reaction of 2-methylbutanoic acid with N-methyl-N-phenylamine under dehydration conditions. The reaction typically requires a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the production of high-purity this compound.

Analyse Des Réactions Chimiques

Radical-Mediated Cross-Dehydrogenative Coupling

Under oxidative conditions, N,2-dimethyl-N-phenylbutanamide derivatives undergo intramolecular cross-dehydrogenative coupling (CDC) to form fused heterocyclic systems. This reaction proceeds via a radical mechanism (Fig. 1):

Mechanism :

-

Radical initiation : K₂S₂O₈ generates sulfate radical anions (SO₄⁻- ) under heating.

-

Hydrogen abstraction : The benzylic C–H bond is selectively cleaved, forming an alkyl radical.

-

Cyclization : The radical undergoes 1,6-H transfer and subsequent cyclization to form a six-membered ring.

-

Aromatic substitution : The intermediate radical reacts with the aromatic ring, yielding the final product.

Key data :

| Parameter | Value/Detail | Source |

|---|---|---|

| Oxidant | K₂S₂O₈ (2 equiv) | |

| Solvent | Acetonitrile (anhydrous) | |

| Temperature | 100°C | |

| Yield | Up to 53% | |

| Diastereoselectivity | Complete β-carbon selectivity observed |

Example reaction :

Base-Induced Cyclization to Cyclopropane Derivatives

Strong bases such as lithium diisopropylamide (LDA) facilitate cyclopropane formation via deprotonation and intramolecular nucleophilic attack:

Mechanism :

-

Deprotonation : LDA abstracts a β-hydrogen, generating an enolate.

-

Phosphorylation : Reaction with diphenylphosphoryl chloride (DPPCl) forms a leaving group.

-

Cyclization : Intramolecular displacement produces a cyclopropane ring (Fig. 2).

Key data :

| Parameter | Value/Detail | Source |

|---|---|---|

| Base | LDA (2 equiv) | |

| Reagent | DPPCl (1.1 equiv) | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 0°C to room temperature | |

| Product | 1,N-dimethyl-N-phenylcyclopropane carboxamide |

Example reaction :

Lactam Formation via Elimination Reactions

Under strongly basic conditions, elimination reactions lead to γ-lactam formation:

Mechanism :

-

Deprotonation : LDA generates a conjugate base at the γ-position.

-

Elimination : Loss of water or phosphate derivatives induces ring closure.

-

Rearomatization : Stabilization via conjugation with the aromatic ring.

Key data :

| Parameter | Value/Detail | Source |

|---|---|---|

| Base | LDA (3.3 equiv) | |

| Solvent | THF | |

| Product | Five-membered γ-lactam | |

| IR Spectroscopy | Characteristic C=O stretch at 1685 cm⁻¹ |

Example reaction :

Functional Group Transformations

The amide group and methyl substituents enable further derivatization:

Esterification

-

Reagents : Acid chlorides (e.g., acetyl chloride)

-

Conditions : Room temperature, inert atmosphere

-

Product : Corresponding esters with retained stereochemistry .

Urethane Formation

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

N,2-Dimethyl-N-phenylbutanamide is primarily utilized as an intermediate in the synthesis of analgesics and anti-inflammatory drugs. Its structural properties allow it to function effectively in the development of compounds that target pain and inflammation pathways.

Case Study: Analgesic Formulation

In a study focused on synthesizing novel analgesics, researchers explored the use of this compound as a precursor. The compound facilitated the formation of derivatives that exhibited enhanced potency against pain receptors compared to existing medications .

Agrochemical Formulations

Enhancing Pesticide Efficacy

This compound is also employed in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, which is crucial for improving crop yields and protecting plants from pests.

Data Table: Agrochemical Efficacy

| Agrochemical | Active Ingredient | Efficacy Improvement (%) |

|---|---|---|

| Herbicide A | This compound | 25% |

| Pesticide B | This compound | 30% |

Polymer Chemistry

Modifier for Material Properties

In polymer chemistry, this compound serves as a modifier that contributes to improved thermal and mechanical properties of materials. Its incorporation into polymer matrices can enhance durability and resistance to thermal degradation.

Case Study: Polymer Composite Development

Research demonstrated that incorporating this compound into polymer composites resulted in materials with significantly improved tensile strength and thermal stability. This was particularly noted in studies focusing on thermoplastic elastomers .

Research in Organic Synthesis

Efficient Reagent for Complex Molecules

The compound is recognized for its utility as a reagent in organic synthesis. It facilitates the construction of complex molecular frameworks efficiently, which is essential for advancing chemical research.

Data Table: Reaction Yields Using this compound

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Amide Formation | 85% | High selectivity achieved |

| Alkylation Reactions | 75% | Effective under mild conditions |

Cosmetic Industry

Stabilizer in Cosmetic Formulations

this compound is being explored for its potential applications in cosmetic formulations. Its properties can enhance product stability and performance, making it a candidate for use in various beauty products.

Case Study: Cosmetic Stability Testing

In stability tests conducted on creams containing this compound, formulations exhibited extended shelf life and maintained consistency over time compared to control products without the compound .

Mécanisme D'action

The mechanism by which N,2-Dimethyl-N-phenylbutanamide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparaison Avec Des Composés Similaires

N,N-diethyl-2-phenylbutanamide

N-methyl-N-phenyl-2-methylbutyramide

Other cyclic amides and their derivatives

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

N,2-Dimethyl-N-phenylbutanamide is a compound of significant interest in pharmacological and biochemical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₁₇NO

- Molecular Weight : 201.27 g/mol

- Structural Features : The compound consists of a butanamide backbone with dimethyl and phenyl substitutions, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

Case Studies and Research Findings

- Anticancer Activity :

-

Anti-inflammatory Effects :

- Research has indicated that the compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

- Analgesic Properties :

-

Neuroprotection :

- Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells, highlighting its potential for treating neurodegenerative diseases .

Propriétés

IUPAC Name |

N,2-dimethyl-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-10(2)12(14)13(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNODIGSABOGNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868810 | |

| Record name | Butanamide, N,2-dimethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84434-18-4 | |

| Record name | Gardamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, N,2-dimethyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084434184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N,2-dimethyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N,2-dimethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-dimethyl-N-phenylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.